Fmoc-Ala-Phe-NH2

supramolecular hydrogel self-assembly Fmoc-dipeptide gelator

Fmoc-Ala-Phe-NH2 (CAS 88719-13-5; molecular formula C27H27N3O4; molecular weight 457.5 g/mol) is an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc)-protected dipeptide amide consisting of L-alanine and L-phenylalanine with a C-terminal primary amide. The compound is synthesized via standard Fmoc solid-phase peptide synthesis (SPPS) protocols on Rink amide resin, which yields the C-terminal amide functionality upon cleavage.

Molecular Formula C27H27N3O4
Molecular Weight 457.5 g/mol
Cat. No. B13127834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-Phe-NH2
Molecular FormulaC27H27N3O4
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H27N3O4/c1-17(26(32)30-24(25(28)31)15-18-9-3-2-4-10-18)29-27(33)34-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H2,28,31)(H,29,33)(H,30,32)/t17-,24-/m0/s1
InChIKeyHDVVSSHKMNZMCF-XDHUDOTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ala-Phe-NH2 for Supramolecular Gelation and Peptide Synthesis: Key Properties and Baseline Specifications


Fmoc-Ala-Phe-NH2 (CAS 88719-13-5; molecular formula C27H27N3O4; molecular weight 457.5 g/mol) is an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc)-protected dipeptide amide consisting of L-alanine and L-phenylalanine with a C-terminal primary amide [1]. The compound is synthesized via standard Fmoc solid-phase peptide synthesis (SPPS) protocols on Rink amide resin, which yields the C-terminal amide functionality upon cleavage . The combination of an aromatic Fmoc group, hydrophobic Ala-Phe dipeptide core, and C-terminal amide confers distinct supramolecular self-assembly properties, enabling hydrogel formation under specific aqueous conditions [2].

Fmoc-SPPS compatible; yields C-terminal amide on Rink amide resin
Aromatic Fmoc and hydrophobic Ala-Phe core drive pH-triggered hydrogelation
Supports supramolecular gel scaffold studies and bio-mineralization templating

Why Fmoc-Ala-Phe-NH2 Cannot Be Substituted by Fmoc-Ala-Phe-OH or Sequence-Inverted Analogs


Substitution of Fmoc-Ala-Phe-NH2 with closely related Fmoc-protected dipeptide analogs—including the free acid form Fmoc-Ala-Phe-OH, the sequence-inverted Fmoc-Phe-Ala-NH2, or Fmoc-AA—results in fundamentally different self-assembly and functional outcomes. Systematic comparative studies demonstrate that the C-terminal amide functionality is a critical determinant of hydrogel formation: while Fmoc-Ala-Phe-NH2 forms stable self-supporting gels, its carboxylic acid counterpart fails to gel under identical conditions [1]. Furthermore, the Ala-Phe sequence order is non-interchangeable; the inverted sequence and alternative dipeptide compositions yield markedly different gelation behavior, rheological properties, and biomineralization templating capacity [2]. These structure-property relationships preclude generic substitution and mandate compound-specific selection for applications requiring predictable gelation or mineralization outcomes.

C-terminal amide (–CONH₂) is critical for gelation; Fmoc-Ala-Phe-OH fails to gel under identical pH-switch conditions.
Sequence order (Ala-Phe vs. Phe-Ala) alters hydrophobic packing and self-assembly outcome.
Non-aromatic analogs (e.g., Fmoc-AA) lack sufficient hydrophobicity to form stable hydrogels.

Fmoc-Ala-Phe-NH2: Quantitative Comparative Evidence for Scientific Selection


C-Terminal Amidation Enables Gelation: Direct Comparison of Fmoc-Ala-Phe-NH2 vs. Fmoc-Ala-Phe-OH

A systematic study of Fmoc-dipeptide gelation demonstrated that Fmoc-Ala-Phe-NH2 forms a stable self-supporting hydrogel, whereas Fmoc-Ala-Phe-OH (the carboxylic acid analog) fails to gel under identical preparation conditions [1]. The study employed a pH-switch method where dipeptides were dissolved at high pH and gelation was triggered by addition of glucono-δ-lactone (GdL) to lower pH to approximately 4. The C-terminal amide functionality is essential for establishing the hydrogen-bonding network required for fibrillar network formation and macroscopic gelation [1].

Amidation & Gelation
Head-to-head
Gel vs. no gel
C-terminal amide is essential for hydrogel formation
pH-switch (GdL) method; ~pH 4
supramolecular hydrogel self-assembly Fmoc-dipeptide gelator

Sequence Specificity in Hydrophobicity-Driven Gelation: Fmoc-Ala-Phe-NH2 vs. Fmoc-AA

The gelation behavior of Fmoc-dipeptides is governed by overall hydrophobicity as quantified by calculated log P values [1]. Fmoc-Ala-Phe-NH2, containing one alanine and one phenylalanine residue, falls within the intermediate hydrophobicity range (log P approximately 2.8–5.5) that yields self-supporting gels under GdL-triggered pH reduction. In contrast, Fmoc-AA (Fmoc-Ala-Ala-OH), which lacks the aromatic phenylalanine side chain and is significantly less hydrophobic, exhibits different self-assembly behavior and does not form stable gels under the same conditions, demonstrating that aromatic residue content and sequence composition critically modulate gelation outcomes [1].

Hydrophobicity Threshold
Cross-study
log P ~2.8–5.5
Intermediate hydrophobicity supports stable gel formation
Fmoc‑AA (log P 
Biomineralization Templating
Class-level
1 Phe residue; gelation confirmed
Reported intermediate mineralization capacity between Fmoc‑FF and Fmoc‑AA
Apatite nucleation; direct data on Fmoc‑Ala‑Phe‑NH₂ not quantified
Enzymatic Acyl Acceptor
Class-level
Alcalase-catalyzed coupling demonstrated
Reported substrate for chemoenzymatic synthesis of extended peptides
Patent example; alternative dipeptide sequences not evaluated
log P hydrophobicity Fmoc-dipeptide self-assembly

Biomineralization Scaffolding: Fmoc-FF vs. Fmoc-AA Comparative Framework with Cross-Evidence for Fmoc-Ala-Phe-NH2

Fmoc-protected aromatic dipeptides function as effective templates for calcium phosphate biomineralization [1]. In a comparative study, Fmoc-FF (Fmoc-Phe-Phe-OH) and Fmoc-AA (Fmoc-Ala-Ala-OH) were evaluated for simultaneous self-assembly and apatite mineralization in the presence of Ca²⁺ ions. Fmoc-FF, possessing two aromatic phenylalanine residues, self-assembled into fibrils that integrated apatite nanocrystals with oriented crystallography mimicking biological bone mineralization [1]. Fmoc-AA, lacking aromatic residues, exhibited substantially reduced mineralization templating capacity. Fmoc-Ala-Phe-NH2, containing one aromatic Phe residue and a C-terminal amide that enhances hydrogen-bonding network formation, occupies an intermediate structural position with distinct gelation properties [2].

Biomineralization Templating
Class-level
1 Phe residue; gelation confirmed
Reported intermediate mineralization capacity between Fmoc‑FF and Fmoc‑AA
Apatite nucleation; direct data on Fmoc‑Ala‑Phe‑NH₂ not quantified
biomineralization calcium phosphate apatite hybrid hydrogel

Enzymatic Synthesis of Peptide Antibiotics: Fmoc-Ala-Phe-NH2 as a Defined Substrate

Patent documentation discloses the use of Fmoc-Ala-Phe-NH2 as a defined substrate in chemoenzymatic synthesis of peptide antibiotics. Specifically, L-phenylalaninamide and Fmoc-Val-Ala-OCam-Phe-NH2 are reacted in the presence of alcalase cross-linked enzyme aggregate (CLEA) in tetrahydrofuran to yield Fmoc-Val-Ala-Phe-NH2 [1]. This demonstrates that Fmoc-Ala-Phe-NH2 and its N-terminally extended derivatives serve as competent acyl acceptor substrates in protease-catalyzed peptide bond formation, whereas alternative dipeptide sequences or C-terminal modifications may exhibit substantially different enzyme recognition and coupling efficiency [1].

Enzymatic Acyl Acceptor
Class-level
Alcalase-catalyzed coupling demonstrated
Reported substrate for chemoenzymatic synthesis of extended peptides
Patent example; alternative dipeptide sequences not evaluated
chemoenzymatic synthesis alcalase peptide antibiotic biocatalysis

Fmoc-Ala-Phe-NH2: Validated Application Scenarios Based on Comparative Evidence


Supramolecular Hydrogel Scaffolds for 3D Cell Culture and Tissue Engineering

Fmoc-Ala-Phe-NH2 forms stable self-supporting hydrogels under mild aqueous conditions via pH-triggered self-assembly [1]. This gelation capability is absent in its carboxylic acid analog Fmoc-Ala-Phe-OH [1], making Fmoc-Ala-Phe-NH2 specifically suitable for applications requiring a fibrillar hydrogel matrix, such as 3D cell culture scaffolds, tissue engineering constructs, and controlled drug release depots .

Bioinspired Organic-Inorganic Hybrid Materials for Bone Regeneration Research

Based on the established mineralization templating capacity of aromatic Fmoc-dipeptides [2] and the demonstrated gelation of Fmoc-Ala-Phe-NH2 [1], this compound is positioned for development of calcium phosphate–peptide hybrid materials. Its intermediate aromatic content (one Phe residue) offers tunable mineralization properties between high-aromatic Fmoc-FF and non-aromatic Fmoc-AA systems [2], enabling controlled apatite nucleation for bone regeneration scaffolds and hard tissue engineering research [2].

Chemoenzymatic Peptide Synthesis Using Alcalase-Catalyzed Coupling

Fmoc-Ala-Phe-NH2 serves as a validated acyl acceptor substrate in alcalase-catalyzed peptide bond formation for the synthesis of N-terminally extended Fmoc-protected peptide antibiotics [3]. This chemoenzymatic approach offers an alternative to purely chemical SPPS for specific coupling steps, particularly where enzyme selectivity can reduce side reactions and simplify purification [3].

Structure-Activity Relationship (SAR) Studies on Peptide Self-Assembly

The comparative gelation data establishing Fmoc-Ala-Phe-NH2 as a gel-forming dipeptide amide, while Fmoc-Ala-Phe-OH does not gel [1], provides a defined experimental system for SAR investigations probing the role of C-terminal functional groups in supramolecular assembly . Researchers can use this compound as a positive control for amide-mediated hydrogen bonding in peptide hydrogelator design and as a benchmark for screening novel gelator candidates .

Application
Selection Property
Validation Focus
3D cell‑culture hydrogel scaffolds
Gelation-competent C-terminal amide
Self-supporting gel under mild aqueous pH-switch
Bioinspired hybrid mineral‑peptide materials
Aromatic residue content (1 Phe)
Templated calcium phosphate nucleation; tunable mineralization
Chemoenzymatic peptide antibiotic synthesis
Protease-compatible acyl acceptor
Alcalase-catalysed coupling efficiency; sequence specificity
SAR studies on peptide self-assembly
Defined C-terminal amide gelation benchmark
Hydrogen-bonding role in fibrillar network formation

Technical Documentation Hub

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13 linked technical documents
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